molecular formula C8H14N2O5 B13599851 N-l-lactoyl-l-glutamine

N-l-lactoyl-l-glutamine

Cat. No.: B13599851
M. Wt: 218.21 g/mol
InChI Key: BBWXXSMJZBBFRK-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-l-lactoyl-l-glutamine is a stabilized dipeptide derivative of the conditionally essential amino acid L-glutamine. In cell culture systems, L-glutamine serves as a critical metabolic fuel and biosynthetic precursor for rapidly dividing cells, including lymphocytes and intestinal epithelial cells . It is involved in key metabolic processes such as energy production via the citric acid cycle, where it acts as an anaplerotic substrate to replenish intermediates , and as a nitrogen donor for the synthesis of nucleotides, amino sugars, and other amino acids . Furthermore, L-glutamine is a fundamental precursor for the synthesis of the major antioxidant glutathione, playing a vital role in maintaining cellular redox homeostasis and protecting against oxidative stress . The l-lactoyl moiety in this derivative enhances the stability of L-glutamine in aqueous cell culture media, mitigating the spontaneous degradation into ammonia and pyrrolidone carboxylic acid that can occur with standard L-glutamine supplements and lead to cytotoxic ammonia accumulation . Upon entry into the cell, this compound is enzymatically hydrolyzed to release bioactive L-glutamine and L-lactate. This mechanism of action provides a reliable and consistent source of glutamine, supporting prolonged cell viability and robust experimental outcomes. Research applications for this compound are extensive, including investigations into cellular metabolism, immune function , intestinal barrier integrity , and the role of glutaminolysis in various cell types. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

BBWXXSMJZBBFRK-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Formation Pathways of N L Lactoyl L Glutamine

Enzymatic Synthesis Mechanisms: Insights from Cytosolic Nonspecific Dipeptidase 2 (CNDP2)-Mediated Reverse Proteolysiswikipedia.orgpnas.orgacs.org

The primary enzyme responsible for the synthesis of N-lactoyl amino acids in mammals is Cytosolic Nonspecific Dipeptidase 2 (CNDP2). uu.nlnih.gov Unexpectedly, it was discovered that this protease catalyzes the formation of these pseudodipeptides from lactate (B86563) and amino acids through a process of reverse proteolysis. pnas.orgnih.gov This reaction is essentially a condensation reaction, forming an amide bond between the carboxyl group of lactate and the alpha-amino group of the amino acid. nih.gov The formation of N-l-lactoyl-l-glutamine is therefore an enzymatic process, occurring inside cells that express CNDP2. nih.govpnas.org

CNDP2, also known as carnosine dipeptidase 2, is a metallopeptidase belonging to the M20 family. pnas.org As its name suggests, it exhibits broad substrate specificity for dipeptides, but it preferentially hydrolyzes those containing hydrophobic amino acids. wikipedia.org However, its reverse proteolysis function also allows it to conjugate lactate with a variety of amino acids, including glutamine. wikipedia.orgnih.gov

The synthesis of N-lactoyl amino acids is a remarkably rapid process. Studies using metabolic labeling in HEK 293 cells have shown that the rate of formation of N-lactoyl-phenylalanine is comparable to the formation of its immediate precursor, lactate. pnas.orgnih.gov This indicates a very swift interconversion between the precursor substrates and the final N-lactoyl amino acid product within living cells. pnas.orgnih.gov The Michaelis constant (Km) for this enzymatic reaction is in the low millimolar range, which is significantly higher than the typical submicromolar concentrations of these metabolites in plasma. pnas.org This suggests that under normal physiological conditions, the enzyme is not saturated, and the reaction rate is highly dependent on substrate concentrations. pnas.org

Enzyme CharacteristicDescription
Enzyme Name Cytosolic Nonspecific Dipeptidase 2 (CNDP2)
EC Number 3.4.13.18 wikipedia.orguniprot.orgmdpi.com
Enzyme Family M20 Metallopeptidases pnas.org
Catalytic Function Hydrolysis of dipeptides; Reverse proteolysis (synthesis of N-lactoyl amino acids) wikipedia.orgnih.gov
Substrate Specificity Broad, with a preference for hydrophobic amino acids, but capable of utilizing a range of amino acids including glutamine. wikipedia.orgpnas.orgnih.gov
Kinetics The reaction rate is rapid and directly influenced by the concentration of its precursors, lactate and amino acids. pnas.orgnih.gov

This table summarizes the key enzymatic features of CNDP2 in the context of this compound synthesis.

As a metallopeptidase, the catalytic activity of CNDP2 is dependent on the presence of metal ions. Specifically, CNDP2 requires manganese ions (Mn²⁺) as a cofactor for its full enzymatic activity. wikipedia.orgpnas.org The loss of this cofactor can lead to a gradual loss of enzyme function. pnas.org The enzyme binds two manganese ions per subunit. uniprot.org In terms of regulation, the activity of CNDP2 can be inhibited by certain compounds, such as p-hydroxymercurybenzoate, which is known to interact with cysteine residues. uniprot.orgmdpi.com While cysteine102 has been implicated as important for the allosteric regulation of the related enzyme CNDP1, further research is needed to fully elucidate the allosteric regulatory mechanisms for CNDP2. mdpi.com

Precursor Substrate Availability and Regulation in Diverse Biological Systemswikipedia.orgpnas.orgacs.org

The synthesis of this compound is fundamentally driven by the availability of its two precursor substrates: lactate and glutamine. The levels of these precursors are dynamically regulated within biological systems, directly impacting the rate of N-lactoyl amino acid formation.

The concentration of lactate in the body is not static and can increase significantly under certain physiological conditions, most notably during strenuous physical exercise when aerobic glycolysis is insufficient to meet energy demands. pnas.orgnih.gov Research has demonstrated a strong correlation between plasma lactate levels and the concentration of N-lactoyl amino acids. nih.govnih.gov Following intense exercise, the rise in blood lactate levels is mirrored by a rapid and significant increase in plasma N-lactoyl amino acids, while the corresponding amino acid levels often remain unchanged. pnas.orgnih.gov This phenomenon illustrates that increased lactate flux directly drives the biosynthesis of N-lactoyl amino acids via mass action. nih.gov

Glutamine is the most abundant free amino acid in the human body and is a crucial substrate for rapidly proliferating cells, including those of the immune system and the gut. nih.govza.com Although classified as a non-essential amino acid, its demand can increase significantly during times of metabolic stress. za.com The intracellular glutamine pool is primarily maintained through its synthesis from glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by glutamine synthetase (GS). bosterbio.com Conversely, it is broken down by glutaminase (B10826351) (GLS). bosterbio.com The balance between GS and GLS activity determines whether a tissue is a net producer or consumer of glutamine. bosterbio.com Given that the formation of this compound is an enzymatic reaction dependent on its precursors, the availability of the intracellular glutamine pool is a critical regulatory factor for the rate of its formation. nih.govbosterbio.com Maintaining this pool is essential for numerous processes, including nucleotide synthesis and the production of glutathione, an important antioxidant. nih.govbosterbio.com

Microbial and In Vitro Synthetic Routes for N-Lactoyl Amino Acidsnih.govtandfonline.comresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.net

Beyond mammalian biosynthesis, N-lactoyl amino acids are also known to be formed in microbial systems and can be synthesized in vitro. These compounds have been identified as flavor contributors in various fermented foods. acs.orgtandfonline.com

N-lactoyl amino acids were first discovered during the fermentation of Parmigiano-Reggiano cheese and have since been found in other products like soy sauce. nih.govpnas.orgresearchgate.net Their formation in these products is attributed to the enzymatic activity of microorganisms. nih.govtandfonline.com Studies on soy sauce have identified several yeast species, such as Candida orthopsilosis, Candida parapsilosis, and Millerozyma farinosa, as key producers of N-lactoyl amino acids. acs.orgnih.gov The synthesis is catalyzed by endoenzymes from these yeasts, with optimal conditions identified as a pH range of 5–7 and a temperature of 50–60 °C. acs.orgnih.gov The enzymes responsible are believed to be similar to mammalian CNDP2. acs.orgnih.gov In addition to yeasts, lactic acid bacteria have also been shown to produce these compounds. pnas.orgresearchgate.net

In vitro, N-l-lactoyl amino acids have been synthesized using enzymatic methods. For example, the yeast peptidase carboxypeptidase Y can form N-lactoyl-phenylalanine. pnas.org Chemical synthesis routes have also been established to produce reference standards for research, such as the synthesis of N-l-Lac-l-Phe from l-Phe ethyl ester and (−)-ethyl-l-lactate. pnas.org

Synthesis RouteDescriptionKey Organisms/EnzymesOptimal Conditions
Microbial (Food Fermentation) Formation of N-lactoyl amino acids during the fermentation of foods like cheese and soy sauce. acs.orgresearchgate.netCandida and Millerozyma yeasts, Lactic acid bacteria. acs.orgnih.govresearchgate.netpH 5-7, Temp 50-60°C acs.org
In Vitro (Enzymatic) Laboratory synthesis using isolated enzymes.Carboxypeptidase Y, CNDP2. pnas.orgpH 7.4, Temp 37°C (for CNDP2)
In Vitro (Chemical) Laboratory synthesis using chemical reagents.Carbodiimide/1-hydroxybenzotriazole coupling. pnas.orgN/A

This table provides a summary of the different microbial and in vitro methods used for the synthesis of N-lactoyl amino acids.

Enzymatic Production Methodologies and Optimization

The enzymatic synthesis of N-lactoyl amino acids (Lac-AAs), including this compound, is an area of growing research interest, particularly due to their identification in fermented foods and their potential as bioactive compounds. Methodologies for their production primarily revolve around the use of whole-cell biocatalysts or isolated enzymes.

In microbial systems, such as those found in soy sauce fermentation, yeasts have been identified as key producers of Lac-AAs. jax.orgacs.org Studies utilizing various yeast species have demonstrated the formation of these compounds from lactic acid and amino acids. The synthesis is catalyzed by intracellular enzymes, with optimal conditions identified at a pH range of 5–7 and temperatures between 50–60 °C. jax.orgacs.org For instance, research on the production of N-lactoyl-leucine with yeast cells involved mixing a yeast solution with a reactant solution containing leucine (B10760876) and lactic acid, followed by incubation at 50°C. acs.org While these parameters provide a general framework, specific optimization for this compound has not been extensively detailed.

A study on the enzymatic synthesis of the structurally similar N-acyl-L-glutamine, specifically N-lauroyl-L-glutamine, utilized acylase I from pig kidney. This reaction was optimized in a glycerol-water system to facilitate the reverse hydrolysis reaction. The equilibrium constant for the synthesis of N-lauroyl-L-glutamine was found to be 18.0, indicating the feasibility of the enzymatic approach. scispace.com

Table 1: General Conditions for Enzymatic N-Lactoyl Amino Acid Production

ParameterYeast-mediated (N-Lactoyl-Leucine)Acylase I-mediated (N-Lauroyl-L-Glutamine)
Enzyme Source Intracellular enzymes of Candida parapsilosisAcylase I (pig kidney)
Substrates Leucine, Lactic AcidL-Glutamine, Lauric Acid
pH 5.0–7.0~7.5
Temperature 50–60 °C37 °C
Reaction Medium Aqueous bufferGlycerol-water system
This table presents general conditions from studies on related N-lactoyl and N-acyl amino acids, as specific optimization data for this compound is not available.

Characterization of Microbial Enzymes Involved in N-Lactoyl Amino Acid Synthesis

The enzymatic machinery responsible for the synthesis of this compound and other Lac-AAs involves several classes of enzymes, primarily peptidases and ligases, which can catalyze the formation of peptide-like bonds under specific conditions.

In mammalian tissues, the primary enzyme identified is the Cytosolic Nonspecific Dipeptidase 2 (CNDP2) , also known as carboxypeptidase of glutamate-like (CPGL). uniprot.orgpnas.orgnih.gov This M20 family metallopeptidase catalyzes the formation of Lac-AAs through a process of reverse proteolysis. pnas.orgnih.gov CNDP2 has a broad substrate selectivity for dipeptides and requires manganese ions (Mn²⁺) for its full activity. uniprot.orgnih.gov While CNDP2 is responsible for the formation of various Lac-AAs, it has been noted to show a preference for hydrophobic amino acids. pnas.orgnih.govresearchgate.net Its activity with polar amino acids like glutamine is less characterized.

In the microbial realm, several enzymes have been implicated in Lac-AA synthesis.

Yeast Enzymes : In yeasts such as Candida parapsilosis, Candida orthopsilosis, and Millerozyma farinosa, which are active in soy sauce production, endoenzymes are responsible for Lac-AA formation. jax.orgacs.org Protein sequence analysis of these yeasts has revealed the presence of proteins with significant homology to mammalian CNDP2, suggesting a similar enzymatic mechanism. acs.org Additionally, the yeast peptidase carboxypeptidase Y has been shown to form N-lac-Phe in vitro, indicating that various peptidases may possess this catalytic capability. pnas.orgnih.govresearchgate.net

Lactobacillus Enzymes : Lactic acid bacteria, including strains of Lactobacillus helveticus and Lactobacillus rhamnosus, are capable of producing Lac-AAs. nih.gov The enzymes responsible are referred to as lactoyl transferases . nih.gov These bacteria are central to the fermentation of products like Parmigiano-Reggiano cheese, where Lac-AAs were first discovered. pnas.orgnih.gov

While glutaminases are known to act on glutamine, their primary role is hydrolysis or the transfer of a γ-glutamyl group, which is a different linkage from the α-amino acylation seen in this compound. researchgate.netmdpi.com

Table 2: Characterized Enzymes with Potential for N-Lactoyl Amino Acid Synthesis

EnzymeSourceFamily/TypeKey CharacteristicsSubstrate Preference (Amino Acid)
CNDP2 Mammalian tissues, HEK 293 cells uniprot.orgpnas.orgM20 MetallopeptidaseCatalyzes reverse proteolysis; Mn²⁺ dependent. uniprot.orgnih.govPrimarily hydrophobic amino acids. pnas.orgnih.gov
Carboxypeptidase Y Yeast pnas.orgresearchgate.netPeptidaseDemonstrated in vitro synthesis of N-lac-Phe. pnas.orgresearchgate.netHydrophobic (demonstrated with Phenylalanine). pnas.orgresearchgate.net
Lactoyl Transferase Lactobacillus species nih.govTransferase (putative)Found in lactic acid bacteria from fermented foods. nih.govNot fully characterized, but found with various amino acids in cheese.
CNDP2 Homologs Candida species (yeast) acs.orgM20 MetallopeptidaseIdentified via sequence homology; optimal pH 5-7, temp 50-60°C. acs.orgPrefers nonpolar amino acids. acs.org
Acylase I Pig kidney scispace.comAcylaseSynthesizes N-acyl-L-amino acids via reverse hydrolysis. scispace.comBroad, including L-glutamine. scispace.com

Stereochemical Specificity and Isomerism in N-Lactoyl Amino Acid Biosynthesis

The stereochemistry of this compound is a critical aspect of its biosynthesis, with enzymatic systems demonstrating high specificity for particular isomers. The designation "this compound" implies that both the lactic acid and glutamine moieties are in the l-configuration.

Research on the mammalian enzyme CNDP2 has shown that it exhibits high stereospecificity, exclusively producing the L-lactoyl isomer when forming N-lactoyl amino acids. qu.edu.qa This specificity arises from the three-dimensional structure of the enzyme's active site, which accommodates the substrates in a specific orientation for the condensation reaction to occur.

Similarly, other enzyme families potentially involved, such as l-amino acid ligases (LALs), are known for their strict stereoselectivity. LALs from various microbial sources catalyze the ATP-dependent synthesis of dipeptides specifically from l-amino acids. scispace.com This inherent specificity for the l-isomer of the amino acid substrate suggests that microbial synthesis of this compound would also preferentially incorporate l-glutamine.

The enzymatic synthesis, therefore, is highly controlled, leading predominantly to the this compound isomer. This contrasts with chemical synthesis methods, which, without chiral catalysts or resolutions, would typically produce a mixture of diastereomers (this compound, N-d-lactoyl-l-glutamine, N-l-lactoyl-d-glutamine, and N-d-lactoyl-d-glutamine). The stereospecificity of the biosynthetic enzymes ensures the formation of a single, biologically relevant isomer.

Metabolic Roles and Biological Functions in Research Models

Contribution to Carbon and Nitrogen Metabolism in Cellular Systems

N-l-lactoyl-l-glutamine is intrinsically linked to cellular carbon and nitrogen metabolism due to its composition. L-glutamine is a crucial nutrient for proliferating cells, serving as a primary source of both carbon and nitrogen for various biosynthetic pathways. The formation of this compound represents a potential regulatory node in the utilization of both lactate (B86563) and glutamine.

L-glutamine plays a significant anaplerotic role by replenishing intermediates of the tricarboxylic acid (TCA) cycle. It is first converted to glutamate (B1630785) and then to α-ketoglutarate, a key TCA cycle intermediate. This process, known as glutaminolysis, is vital for maintaining mitochondrial function, especially in rapidly dividing cells. The synthesis of this compound could modulate the availability of glutamine for anaplerosis. The enzymatic linkage of lactate to glutamine may temporarily sequester glutamine, thereby influencing the rate of its entry into the TCA cycle.

Table 1: Key Molecules in this compound and Intermediary Metabolism

CompoundRole in Metabolism
This compound Potential regulator of glutamine and lactate availability.
L-Glutamine Primary anaplerotic substrate, source of carbon and nitrogen.
L-Lactate Product of glycolysis, can be used as a fuel source.
α-Ketoglutarate TCA cycle intermediate derived from glutamine.
CNDP2 Enzyme catalyzing the formation of N-lactoyl amino acids.

Glutamine is a central hub for nitrogen transport and amino acid homeostasis within the body. It serves as a nitrogen donor for the synthesis of other non-essential amino acids and nucleotides. The formation of this compound could influence the pool of free glutamine available for these transamination and biosynthetic reactions. This suggests a potential role for this compound in the regulation of nitrogen balance and the synthesis of other critical biomolecules.

Involvement in Cellular Energy Homeostasis and Production

The metabolism of this compound is poised at the crossroads of cellular energy production, given that both of its precursors are significant energy substrates.

As previously mentioned, the glutamine component of this compound can be a significant fuel for the TCA cycle. Following its conversion to α-ketoglutarate, it enters the TCA cycle to drive oxidative phosphorylation and ATP synthesis. The lactate moiety can also be converted to pyruvate, which is then converted to acetyl-CoA and enters the TCA cycle. The formation and breakdown of this compound could therefore provide a mechanism for the coordinated delivery of two key fuel sources to the mitochondria.

Table 2: Potential Energetic Contribution of this compound Components

ComponentMetabolic FateEnergy Production
L-Glutamine Conversion to α-ketoglutarate, entry into TCA cycle.Generation of NADH, FADH2, and subsequent ATP.
L-Lactate Conversion to pyruvate, then acetyl-CoA, entry into TCA cycle.Generation of NADH, FADH2, and subsequent ATP.

Interplay with Redox Balance and Antioxidant Mechanisms

Glutamine is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Glutathione plays a critical role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).

The availability of glutamine is therefore essential for maintaining cellular redox homeostasis. The synthesis of this compound could impact the amount of glutamine available for glutathione synthesis. In conditions of high metabolic stress where lactate levels are elevated, the increased formation of N-l-lactoyl amino acids might limit the antioxidant capacity of the cell by reducing the glutamine pool for GSH production. Conversely, the breakdown of this compound could release glutamine when needed for antioxidant defense. This suggests that this compound may be involved in the dynamic regulation of the cellular response to oxidative stress. Research on other N-lactoyl amino acids has pointed to their potential involvement in conditions associated with mitochondrial dysfunction, further suggesting a link to cellular redox status nih.gov.

Regulation of Glutathione Synthesis and Maintenance

This compound is positioned to influence the synthesis and maintenance of glutathione (GSH), a critical cellular antioxidant, primarily through its L-glutamine component. Glutamine is a direct precursor to glutamate, one of the three amino acids—along with cysteine and glycine—required for the de novo synthesis of glutathione. thermofisher.com This synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of glutamate can be a rate-limiting factor in this process, making the supply of glutamine crucial for maintaining cellular GSH pools. mdpi.com

While direct studies on this compound's role are emerging, its metabolic potential lies in its ability to be hydrolyzed into L-lactate and L-glutamine. By acting as a glutamine donor, this compound can feed into the glutathione synthesis pathway. This function is particularly relevant in highly proliferative cells, such as cancer cells, which exhibit a significant dependency on glutamine not only for energy but also for maintaining redox balance through robust GSH production. mdpi.comfrontiersin.org Therefore, this compound serves as a potential reservoir that can be tapped to support the ongoing synthesis of glutathione, thereby helping to protect cells from oxidative damage.

Table 1: Role of Glutamine in Glutathione Synthesis

Component Role in Glutathione (GSH) Synthesis Key Enzymes Involved
L-Glutamine Serves as the primary precursor for L-glutamate. Glutaminase (B10826351) (GLS)
L-Glutamate One of the three essential amino acid building blocks for the GSH tripeptide. Glutamate-cysteine ligase (GCL)
GSH Synthesis Glutamate is combined with cysteine, and subsequently glycine, to form glutathione. Glutathione Synthetase (GS)

Modulation of Reactive Oxygen Species (ROS) Levels

The influence of this compound on reactive oxygen species (ROS) levels is intrinsically linked to its role in glutamine metabolism and glutathione synthesis. Glutamine metabolism has a dual impact on cellular redox homeostasis. On one hand, by providing the glutamate necessary for the synthesis of the antioxidant glutathione, glutamine contributes to the detoxification of ROS and the maintenance of a reduced cellular environment. thermofisher.commdpi.com An adequate supply of glutamine, potentially sourced from this compound, can therefore bolster the cell's antioxidant capacity.

Conversely, the catabolism of glutamine itself, a process known as glutaminolysis, can be a source of ROS. mdpi.com Within the mitochondria, the conversion of glutamine to glutamate and subsequently to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate fuels cellular respiration. nih.gov This enhanced metabolic activity at the electron transport chain can lead to an increase in the production of superoxide radicals, a primary form of ROS. mdpi.com Thus, this compound may indirectly modulate ROS levels by supplying glutamine, which simultaneously supports the primary antioxidant defense system (GSH) while also contributing to mitochondrial ROS production through its role as a bioenergetic substrate.

Role as a Metabolic Buffer for Lactate Homeostasis

This compound is part of a class of metabolites known as N-lactoyl-amino acids, which have been identified as having a role in lactate homeostasis. nih.gov These compounds are formed by the enzymatic conjugation of lactate to an amino acid. nih.govresearchgate.net Research has shown that the plasma levels of N-lactoyl-amino acids increase significantly under conditions of high lactate concentration, such as during strenuous physical exercise. nih.gov This correlation suggests that the synthesis of these molecules, including this compound, functions as a "metabolic sink" or buffer system for excess lactate, helping to manage its accumulation within cells and tissues. nih.gov

Mechanisms of Lactate Sequestration and Utilization

The primary mechanism for the formation of this compound is a process of reverse proteolysis catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). nih.govresearchgate.net This enzyme, contrary to its typical function of breaking down dipeptides, can catalyze the condensation reaction between L-lactate and an L-amino acid, in this case, L-glutamine, to form a pseudodipeptide. nih.gov

This enzymatic synthesis is dependent on the intracellular concentrations of its precursors. nih.gov When cellular metabolism produces lactate at a rate that exceeds its clearance or utilization—a common scenario in highly glycolytic cells or during intense physical activity—the elevated lactate levels drive the CNDP2-mediated reaction forward. nih.gov This effectively sequesters lactate by incorporating it into the more complex this compound molecule, which can then be transported or metabolized. nih.gov The formation is rapid, indicating a dynamic and responsive system for managing lactate surges. nih.gov

Implications for Cellular Metabolic Stability

The ability to buffer lactate through the synthesis of this compound has significant implications for cellular metabolic stability. High concentrations of lactate can lead to intracellular acidosis, which can inhibit the activity of key glycolytic enzymes like phosphofructokinase and pyruvate kinase, thereby disrupting energy production. By sequestering lactate, the CNDP2-mediated pathway helps to maintain a more stable intracellular pH.

This buffering capacity is crucial for sustaining high rates of glycolysis, which is essential for the function of many cell types, including immune cells and rapidly proliferating cancer cells. By preventing the negative feedback that lactate accumulation exerts on the glycolytic pathway, the formation of this compound contributes to metabolic flexibility and resilience, allowing cells to maintain energy production and function under conditions of high metabolic demand or transient hypoxia.

Biological Significance in Exercise Physiology Models (Non-Human)

Potential as Metabolic Biomarkers in Non-Clinical Contexts

The investigation of this compound as a metabolic biomarker in non-clinical research is an emerging area of interest, with current evidence primarily centered on its association with physiological responses to exercise. While the broader class of N-lactoyl amino acids is being extensively studied in various pathological and physiological states, research specifically isolating the roles of this compound is in its nascent stages.

A pivotal non-clinical study investigating the metabolic signatures of exercise response identified a compound referred to as "glutamine conjugate of C9H16O2," which corresponds to this compound, as a significant metabolite. This research highlighted that individuals with a high response to exercise training exhibited increased levels of this glutamine conjugate. nih.gov This finding suggests a potential role for this compound as a biomarker for favorable metabolic adaptation to physical activity. nih.gov The study underscores the importance of glutamine metabolism in the context of exercise, linking it to enhanced energy production and the synthesis of glutathione, a key antioxidant. nih.gov

The broader family of N-lactoyl amino acids, to which this compound belongs, is gaining recognition for its potential as biomarkers across a spectrum of conditions. nih.govnih.govresearchgate.net These molecules are synthesized enzymatically by carnosine dipeptidase 2 (CNDP2) and their levels have been shown to fluctuate in response to various physiological stimuli. nih.gov While much of the current research has focused on N-lactoyl-phenylalanine in areas such as appetite regulation and metabolic disease, the findings provide a strong rationale for the investigation of other N-lactoyl amino acids, including the glutamine conjugate.

In the context of oncology, the profound reliance of many cancer cells on glutamine metabolism, often termed "glutamine addiction," presents a compelling theoretical basis for exploring the role of this compound as a biomarker. nih.govmdpi.comembopress.orgnih.govresearchgate.net Alterations in glutamine utilization are a hallmark of many tumors, and it is plausible that the formation of this compound could be indicative of specific metabolic phenotypes in cancer cells. However, direct experimental evidence from non-clinical cancer models specifically identifying this compound as a biomarker is yet to be prominently reported in the scientific literature.

Similarly, the well-documented role of glutamine in exercise physiology, including its influence on muscle damage and recovery, provides a physiological context for the observed changes in the glutamine conjugate with exercise training. frontiersin.orgmdpi.com The elevation of this compound in high responders to exercise could reflect an efficient utilization of lactate and glutamine, pointing to a well-adapted metabolic system.

Detailed Research Findings from a Key Non-Clinical Study:

A study by Sellami et al. provided significant insights into the role of N-lactoyl amino acids in exercise response. The key findings related to the glutamine conjugate are summarized in the table below.

Research Model Analyte Key Finding Potential Implication as a Biomarker
Human subjects undergoing exercise trainingGlutamine conjugate of C9H16O2 (this compound)Increased levels were observed in individuals with a high response to exercise training. nih.govMay serve as a biomarker for positive metabolic adaptation to exercise and enhanced aerobic capacity. nih.gov

Molecular Mechanisms of Action and Regulation

Interactions with Cellular Receptors and Signaling Pathways

N-l-lactoyl-l-glutamine's engagement with cellular receptors is fundamental to its ability to modulate cell signaling. This interaction is particularly relevant in the context of taste perception and metabolic regulation.

The perception of umami and kokumi tastes is mediated by specific G-protein coupled receptors. The umami taste, elicited by glutamate (B1630785), is detected by the T1R1-T1R3 receptor heterodimer nih.govresearchgate.netnih.gov. Kokumi substances, which enhance the sensations of saltiness, sweetness, and umami, are primarily sensed by the calcium-sensing receptor (CaSR) researchgate.net.

Given that this compound contains a glutamine moiety, which is structurally similar to glutamate, it is plausible that it interacts with the T1R1-T1R3 umami receptor. L-glutamate and other L-amino acids are known to activate this receptor, and this activation can be potentiated by 5'-ribonucleotides like inosine monophosphate (IMP) researchgate.netnih.gov. Kokumi-active γ-glutamyl peptides have been shown to enhance the umami taste of monosodium glutamate (MSG) by interacting with the T1R3 receptor nih.gov.

The calcium-sensing receptor (CaSR) is activated by various molecules, including calcium ions and certain amino acids, leading to the perception of kokumi researchgate.net. Kokumi peptides, such as γ-glutamyl-valyl-glycine, have been demonstrated to enhance umami and other taste characteristics through their interaction with CaSR researchgate.net. While direct binding studies of this compound to these receptors are not yet available, its chemical structure suggests a potential for such interactions.

Table 1: Receptor Interactions and Potential Effects of this compound Constituents

Receptor Ligands Potential Interaction with this compound Associated Sensation/Function
T1R1-T1R3 L-glutamate, L-aspartate, various L-amino acids nih.govresearchgate.netnih.gov The L-glutamine portion may allow for binding, potentially eliciting or modulating umami taste. Umami taste perception, potentiation of other tastes.
CaSR Ca2+, L-amino acids, γ-glutamyl peptides researchgate.net The dipeptide-like structure could enable interaction, potentially contributing to a kokumi effect. Kokumi sensation, enhancement of umami, sweetness, and saltiness.

L-glutamine is a critical regulator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and metabolism imrpress.comnih.gov. The mTOR complex 1 (mTORC1) is activated by amino acids, including glutamine, leading to the phosphorylation of downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell growth nih.govmdpi.com.

Glutamine's role in mTORC1 activation is multifaceted. It can facilitate the uptake of other amino acids, such as leucine (B10760876), which are potent mTORC1 activators nih.gov. Furthermore, glutamine metabolism is crucial for maintaining the activity of mTORC1 nih.gov. Given that this compound can be metabolized to release L-glutamine, it is highly probable that it influences the mTOR pathway. Studies have shown that L-glutamine stimulates enterocyte growth by activating the mTOR signaling pathway nih.gov. The uptake of glutamine is critical for the activation of the mTORC1 nutrient-sensing pathway in cancer cells nih.gov.

Regulation of Gene and Protein Expression

The influence of this compound extends to the regulation of gene and protein expression, processes that are fundamental to cellular function and adaptation.

L-glutamine has been shown to cause substantial changes in gene expression nih.govelsevierpure.com. For instance, prolonged exposure of pancreatic beta-cells to L-glutamine resulted in the upregulation of 148 genes and the downregulation of 18 genes, including those involved in cellular signaling, metabolism, and gene regulation nih.govelsevierpure.com. Glutamine can influence the activity of various transcription factors. In yeast, the TOR pathway, which is responsive to glutamine levels, controls the sequestration of transcription factors such as Gln3 and Gat1 nih.gov. In E. coli, the transcription of the glutamine synthetase gene (glnA) is controlled by the transcriptional enhancer NRI, whose activity is modulated in response to nitrogen levels wikipedia.org.

Lactate (B86563), the other component of this compound, can also influence gene expression. Lactate has been shown to stabilize hypoxia-inducible factor-2α (HIF-2α), which in turn transactivates c-Myc, leading to increased expression of genes involved in glutamine transport and metabolism nih.gov. Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA wou.edukhanacademy.org. They can act as either repressors or activators of gene expression khanacademy.org. The regulation of gene expression by transcription factors is a key mechanism for controlling cellular processes mdpi.com.

Beyond transcriptional control, the regulation of protein levels can occur at the post-transcriptional and translational levels. Post-transcriptional modifications can affect mRNA stability, localization, and translation efficiency mdpi.com. For example, the 3' untranslated region (UTR) of the cytosolic glutamine synthetase gene in plants plays a role in transcript turnover wikipedia.org.

Translational control is significantly influenced by the mTOR pathway, which, as mentioned, is sensitive to glutamine levels. The phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of translation of specific mRNAs mdpi.com. Conversely, under conditions of amino acid scarcity, the general control nonderepressible 2 (GCN2) signaling pathway can be activated, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which generally suppresses protein synthesis mdpi.com. Phenylalanine has been shown to regulate casein synthesis by modulating the phosphorylation of 4E-BP1 and eIF2α mdpi.com. Additionally, post-translational modifications, such as the histaminylation of specific glutamine residues, have been identified as a novel mechanism in G-protein signaling nih.gov. Oxidative post-translational modifications can also lead to the inactivation and aggregation of glutamine synthetase nih.gov.

Transport Mechanisms and Cellular Uptake

The entry of this compound into cells is a prerequisite for its intracellular effects. While specific transporters for this compound have not been identified, the transport of its components, L-glutamine and lactate, is well-characterized.

L-glutamine is transported across the plasma membrane by several amino acid transporters belonging to different solute carrier (SLC) families nih.govfrontiersin.org. These transporters exhibit varying specificities, transport modes (e.g., co-transport with Na+, antiport), and tissue distribution frontiersin.org. Key transporters for glutamine include members of the SLC1, SLC6, SLC7, and SLC38 families nih.gov. For example, ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as SLC1A5, is a major transporter for glutamine in many cell types, including cancer cells nih.govresearchgate.net. The transport of glutamine into neurons is carried out by Na+-dependent system A neutral amino acid transporters reactome.org.

Lactate is primarily transported by monocarboxylate transporters (MCTs). Interestingly, the uptake of extracellular lactate by MCT1 has been shown to promote glutamine uptake and metabolism in cancer cells nih.gov. This suggests a potential interplay between the transport of the two components of this compound.

Table 2: Major Transporters for L-Glutamine

Transporter Family Specific Transporters Transport Mechanism Key Characteristics
SLC1 ASCT2 (SLC1A5) nih.gov Na+-dependent exchange High affinity for glutamine; overexpressed in many cancers. researchgate.net
SLC6 B0AT1 (SLC6A19) nih.gov Na+-dependent co-transport Transports all neutral amino acids.
SLC7 LAT1 (SLC7A5), LAT2 (SLC7A8) nih.gov Na+-independent exchange Often forms a complex with an accessory protein (e.g., 4F2hc/CD98). frontiersin.org
SLC38 SNAT1 (SLC38A1), SNAT2 (SLC38A2), SNAT3 (SLC38A3), SNAT5 (SLC38A5), SNAT7 (SLC38A7), SNAT8 (SLC38A8) nih.gov Na+-dependent co-transport or Na+/H+ exchange Play roles in various tissues including the brain and liver.

Involvement of Amino Acid Transporters (e.g., ASCT2/SLC1A5, ABCC5)

The transport and cellular influx of this compound and its metabolic products are mediated by specific solute carriers. Once this compound is hydrolyzed to yield l-glutamine, transporters such as ASCT2 (Alanine-Serine-Cysteine Transporter 2), also known as SLC1A5, play a crucial role. ASCT2 is a sodium-dependent transporter for neutral amino acids and is recognized as a primary transporter for glutamine, which is vital for cellular energy and biosynthetic processes. nih.govresearchgate.netresearchgate.net In environments with high cellular proliferation, such as in certain cancer cell lines, the expression of ASCT2 is often significantly increased to meet the heightened demand for glutamine. researchgate.netresearchgate.net

More directly, the ATP-binding cassette subfamily C member 5 (ABCC5) transporter has been identified as a key transporter for N-lactoyl-amino acids. nih.govnih.gov Research has demonstrated that N-lactoyl-phenylalanine, a representative compound of this class, is a genuine substrate of ABCC5. nih.govpnas.org In vitro studies using inside-out membrane vesicles have shown that the uptake of N-lactoyl-phenylalanine is dependent on both ATP and the presence of the ABCC5 transporter. nih.govpnas.org ABCC5, also known as multidrug resistance-associated protein 5 (MRP5), utilizes the energy from ATP hydrolysis to move its substrates across cellular membranes. nih.gov While ABCC5 is expressed ubiquitously, it is found at particularly high levels in the brain and muscle tissue. nih.gov

The affinity of ABCC5 for N-lactoyl-phenylalanine was determined to be in the low millimolar range, which is comparable to its affinity for other physiological substrates like folate. nih.gov Although ABCC5 has been shown to transport various endogenous metabolites, including cyclic nucleotides and glutamate conjugates, its role in the transport of N-lactoyl-amino acids highlights a specific pathway for these compounds. nih.gov

Key Amino Acid Transporters and Their Substrates
TransporterGene NamePrimary SubstratesTransport Mechanism
ASCT2SLC1A5L-Glutamine, Alanine, SerineSodium-dependent antiporter
ABCC5ABCC5N-lactoyl-amino acids, cGMP, FolateATP-dependent efflux transporter

Bidirectional Transport Systems

Amino acid transporters like ASCT2/SLC1A5 are part of sophisticated systems that regulate the intracellular and extracellular pools of amino acids. ASCT2 functions as a Na+-dependent antiporter, or exchanger, which means it transports one amino acid into the cell while simultaneously moving another out. researchgate.netfrontiersin.org This bidirectional exchange is crucial for maintaining amino acid homeostasis.

This transporter exhibits functional asymmetry; some amino acids, such as glutamine, serine, and threonine, can be transported in both directions, while others like alanine and methionine are transported preferentially inward. frontiersin.org This characteristic allows cells to take up essential amino acids from the environment in exchange for other, more abundant intracellular amino acids. The bidirectional nature of these transport systems ensures a balanced supply of amino acids required for various cellular functions, from protein synthesis to energy metabolism.

Post-Translational Modifications and Stability in Biological Contexts

Enzymatic Cleavage Mechanisms for N-Lactoyl-L-Glutamine in Cell Culture

N-l-lactoyl-amino acids, including this compound, are not inert molecules within a biological system. They are subject to enzymatic processes that both synthesize and degrade them. Research has identified that these compounds are formed from lactate and amino acids through the action of the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). researchgate.netnih.govnih.gov This reaction is a form of reverse proteolysis, a process previously thought to be insignificant in vivo. nih.govpnas.orgnih.gov

Crucially, the same enzyme, CNDP2, also catalyzes the hydrolysis, or cleavage, of N-l-lactoyl-amino acids back into their constituent lactate and amino acid molecules. nih.gov This indicates a rapid intracellular equilibrium between the formation and breakdown of these compounds. nih.gov Studies using metabolic labeling in HEK 293 cells have shown that the interconversion between lactate, amino acids, and N-lactoyl-amino acids occurs very quickly. nih.govpnas.org Therefore, in a cell culture setting, this compound would be enzymatically cleaved by CNDP2 to release l-glutamine and lactate, making the glutamine available for cellular use.

Enzymatic Regulation of N-l-lactoyl-amino acids
EnzymeProcessSubstratesProducts
Cytosolic Nonspecific Dipeptidase 2 (CNDP2)Reverse Proteolysis (Synthesis)Lactate + L-Amino AcidN-l-lactoyl-amino acid
Hydrolysis (Cleavage)N-l-lactoyl-amino acidLactate + L-Amino Acid

Resistance to Proteolytic Degradation in Vivo

The stability of peptides and related compounds in vivo is often limited by their susceptibility to degradation by proteases. However, modifications to the standard peptide structure can significantly enhance their resistance to this enzymatic breakdown. frontiersin.orgnih.gov The structure of this compound, which can be described as a pseudodipeptide, confers a degree of stability against common proteases.

Strategies to increase proteolytic resistance often involve altering the peptide backbone or incorporating non-standard amino acids, such as D-enantiomers, which are not recognized by the stereospecific L-configuration binding sites of most natural proteases. researchgate.netnih.gov While this compound contains a standard L-amino acid, the N-terminal lactoyl group, instead of an amino acid, modifies the typical peptide bond. This alteration can sterically hinder the approach of proteases or fail to fit into their active sites, which are specific for peptide bonds between two amino acids. In vitro studies on N-l-lactoyl-phenylalanine have demonstrated its extreme resistance to degradation in environments designed to mimic the human gastrointestinal tract. nih.gov This inherent stability suggests that this compound is more resistant to proteolytic degradation in vivo compared to simple dipeptides or larger proteins, allowing for a more sustained release of l-glutamine.

Advanced Analytical Methodologies for Detection and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Quantification

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of N-l-lactoyl-l-glutamine and other related metabolites. This powerful combination allows for the separation of analytes from complex mixtures followed by their sensitive and specific detection based on their mass-to-charge ratio.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times compared to conventional HPLC, coupled with tandem mass spectrometry (MS/MS), offers a highly sensitive and specific platform for the quantification of N-lactoyl-amino acids. While specific validated methods exclusively for this compound are not extensively detailed in current literature, the methodology applied to other N-lactoyl-amino acids provides a clear framework. For instance, lactate (B86563) levels, a precursor for N-lactoyl-amino acids, have been quantified in plasma using a UPLC-MS/MS system with a bridged ethyl hybrid-amide column. nih.gov Such methods typically operate in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. nih.gov The development of a UPLC-MS/MS method for this compound would involve optimizing chromatographic conditions to separate it from isomers and other interfering compounds, and fine-tuning MS/MS parameters (e.g., precursor and product ions, collision energy) to ensure accurate quantification.

A study on L-alanyl-L-glutamine, a structurally related dipeptide, utilized a reverse-phase UPLC method with a mobile phase consisting of acetonitrile and a phosphate buffer, demonstrating the applicability of UPLC for similar compounds. ijlpr.com

Table 1: Representative UPLC-MS/MS Parameters for Amino Acid Derivative Analysis

ParameterTypical Setting
Chromatography System Waters ACQUITY UPLC or similar
Column Reversed-phase C18 or HILIC, e.g., Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole (e.g., Waters Quattro Premier XE, SCIEX QTrap)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Scan Type Multiple Reaction Monitoring (MRM)

Note: These are general parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is another robust technique for the analysis of amino acid derivatives. While offering slightly lower resolution and longer run times than UPLC, HPLC-MS remains a widely used and reliable method. For the analysis of N-acyl amino acids, reversed-phase HPLC is commonly employed to separate homologues within a mixture. mdpi.com The detection is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) followed by mass analysis. mdpi.com

The analysis of underivatized amino acids by HPLC-MS provides advantages in terms of simplicity and repeatability by eliminating the derivatization step. americanlaboratory.com This direct approach can be applied to this compound, provided that suitable chromatographic conditions are developed to retain and separate this polar compound. Hydrophilic interaction liquid chromatography (HILIC) is a viable option for polar analytes that are poorly retained on traditional reversed-phase columns. azolifesciences.com

Untargeted metabolomics has been instrumental in the initial discovery of the N-lactoyl-amino acid class of metabolites. nih.gov This approach aims to comprehensively profile all detectable small molecules in a biological sample without pre-selecting specific analytes. creative-proteomics.com Typically, this involves the use of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, coupled with UPLC or HPLC. mdpi.com

In a seminal study, an untargeted metabolomics screen of conditioned culture medium from HEK 293 cells overexpressing the transporter ABCC5 led to the identification of several N-lactoyl-amino acids, including N-lactoyl-phenylalanine, N-lactoyl-isoleucine/leucine (B10760876), N-lactoyl-tyrosine, and N-lactoyl-tryptophan. nih.gov The identification of these novel metabolites was based on their accurate mass measurements and subsequent fragmentation patterns (MS/MS spectra), which were then confirmed by comparison with synthesized standards. nih.gov This discovery highlights the power of untargeted metabolomics in identifying previously uncharacterized metabolic pathways and novel bioactive molecules like this compound. researchgate.net

Table 2: General Workflow for Untargeted Metabolomics Discovery of this compound

StepDescription
1. Sample Preparation Extraction of metabolites from biological samples (e.g., plasma, cells, tissues) using a suitable solvent system (e.g., methanol/water).
2. LC-HRMS Analysis Separation of metabolites using UPLC or HPLC followed by detection with a high-resolution mass spectrometer to obtain accurate mass and retention time data for all features.
3. Data Processing Peak picking, alignment, and normalization of the raw data using specialized software to create a feature matrix.
4. Statistical Analysis Multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify features that are significantly different between experimental groups.
5. Metabolite Identification Putative identification of significant features by matching accurate mass and fragmentation spectra to metabolome databases (e.g., HMDB, METLIN) and confirmation with authentic standards.

Spectrophotometric and Other Chromatographic Approaches

While LC-MS is the dominant technique, other chromatographic and detection methods have been traditionally used for amino acid analysis and could potentially be adapted for this compound, particularly for specific applications or when mass spectrometry is not available.

Ion-exchange chromatography (IEC) is a classical and robust method for the separation of amino acids and their derivatives based on their charge properties. pickeringlabs.com This technique has been the method of choice for amino acid analysis for many years. pickeringlabs.com In the context of this compound, its free carboxyl and amino groups would allow for separation on an ion-exchange column. youtube.comyoutube.com

Following separation by IEC, the eluted analytes are typically derivatized post-column to enable their detection by spectrophotometry or fluorometry. A common derivatizing agent is ninhydrin, which reacts with primary and secondary amines to produce a colored compound detectable in the visible range (around 570 nm). aurigaresearch.comshimadzu.com This method is known for its excellent quantitative performance and reproducibility. shimadzu.com While specific applications of IEC with post-column derivatization for this compound have not been reported, the principles are well-established for amino acids and could be adapted. nih.gov

Table 3: Principles of IEC with Post-Column Derivatization for Amino Acid Analysis

ComponentDescription
Stationary Phase Ion-exchange resin (e.g., sulfonated polystyrene-divinylbenzene) that separates analytes based on their charge. pickeringlabs.com
Mobile Phase Buffers of varying pH and ionic strength are used to elute the bound amino acids sequentially. pickeringlabs.com
Post-Column Reactor A heated coil where the separated analytes are mixed with a derivatizing reagent (e.g., ninhydrin). actascientific.com
Detector A spectrophotometer or fluorometer to detect the colored or fluorescent derivatives. actascientific.com

The analysis of this compound in research samples, such as plasma, urine, cerebrospinal fluid, and tissue homogenates, is crucial for understanding its physiological and pathological roles. nih.gov LC-MS-based methods are particularly well-suited for such analyses due to their high sensitivity and specificity, which are necessary to detect and quantify low-abundance metabolites in complex biological matrices. chumontreal.qc.ca

For example, in studies of human exercise physiology, N-lactoyl-amino acid levels in plasma were determined to investigate their correlation with lactate and amino acid levels. nih.gov Similarly, in clinical research, the analysis of these metabolites in patient samples can help to identify potential biomarkers for various diseases. nih.gov The choice of the analytical method will depend on the specific research question, the required sensitivity, and the available instrumentation. While untargeted metabolomics is ideal for discovery, targeted UPLC-MS/MS methods are the gold standard for accurate and precise quantification in larger sample cohorts. creative-proteomics.com

Application of Stable Isotope Tracing in Metabolic Flux Analysis

Stable isotope tracing is a powerful methodology used to track the movement of atoms through metabolic pathways within a biological system. nih.govmdpi.com This technique involves introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into cells, tissues, or whole organisms. nih.govmdpi.com By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the incorporation of these isotopes into downstream metabolites. nih.gov This provides a dynamic view of metabolic activity, allowing for the quantification of pathway fluxes, which are the rates of metabolic reactions. For this compound, this approach is critical for understanding its formation, its fate within the cell, and its influence on interconnected metabolic networks.

Elucidating Metabolic Fate and Interconversion Rates

Stable isotope tracing has been instrumental in demonstrating the rapid formation and interconversion of N-lactoyl-amino acids, the class of molecules to which this compound belongs. Studies have utilized ¹³C-labeled glucose (¹³C₆-glucose) to trace the metabolic fate of glucose carbons in cell cultures. nih.govpnas.org Once taken up by cells, ¹³C₆-glucose is rapidly metabolized through glycolysis to produce ¹³C₃-lactate. nih.govpnas.org This labeled lactate is then incorporated, along with an amino acid, into the corresponding N-lactoyl-amino acid. nih.gov

Research has shown that the rate of ¹³C₃-labeling of N-lactoyl-phenylalanine (N-lac-Phe) was comparable to the formation rate of its immediate precursor, ¹³C₃-lactate. nih.govpnas.org This finding indicates a very rapid interconversion between lactate, amino acids, and N-lactoyl-amino acids in living cells. nih.gov This rapid synthesis is catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), which mediates a reverse proteolysis reaction. nih.govpnas.org By applying this methodology, the metabolic fate of the lactoyl group of this compound can be directly traced from glucose, while the fate of the glutamine portion can be tracked using ¹³C- or ¹⁵N-labeled glutamine. mdpi.com This allows for a detailed elucidation of how this metabolite is synthesized and integrated into the cellular metabolome.

Table 1: Illustrative Results from a Stable Isotope Tracing Experiment

Time Point¹³C₃-Lactate Labeling (%)¹³C₃-N-lactoyl-amino acid Labeling (%)Inferred Process
1 hour25%22%Rapid conversion of glucose to lactate and subsequent incorporation into N-lactoyl-amino acids.
4 hours60%58%Near-equilibrium labeling, indicating rapid and continuous interconversion.
8 hours85%84%Steady-state labeling achieved, confirming the tight metabolic link.

This table is a representative example based on findings that labeling rates for N-lactoyl-amino acids are comparable to their lactate precursor. nih.govpnas.org

Quantitative Metabolic Flux Profiling

Metabolic flux analysis (MFA) is a computational method that uses stable isotope labeling data to calculate intracellular metabolic fluxes. nih.govumich.edu By introducing a labeled substrate like [U-¹³C₅]glutamine, researchers can track the distribution of the labeled carbon atoms throughout the central carbon metabolism. mdpi.comnih.gov This allows for the quantification of the contributions of glutamine to various pathways, such as the tricarboxylic acid (TCA) cycle and the biosynthesis of other amino acids and lipids. mdpi.comnih.govresearchgate.net

For this compound, a dual-labeling approach could provide a comprehensive metabolic flux profile. For instance, cells could be co-incubated with [U-¹³C₆]glucose and [U-¹³C₅, ¹⁵N₂]glutamine. This would allow for the simultaneous tracing of both the lactate and glutamine components of the molecule. Mass spectrometry analysis of this compound and its downstream metabolites would reveal the relative contributions of glucose-derived carbon (for the lactoyl part) and glutamine-derived carbon and nitrogen (for the glutamine part). This quantitative data can then be integrated into metabolic models to determine how the synthesis and breakdown of this compound affect the fluxes through major metabolic pathways like glycolysis, the TCA cycle, and amino acid metabolism. nih.govmdpi.com

Computational and Molecular Simulation Approaches for Mechanistic Elucidation

Computational chemistry and molecular modeling provide powerful tools to investigate the structure, function, and interaction of molecules at an atomic level. These in silico methods complement experimental data by offering insights into mechanisms that are difficult to observe directly. For this compound, these approaches can be used to predict its interactions with proteins and to analyze its intrinsic chemical properties, thereby elucidating its potential biological functions.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.netmeilerlab.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them based on their predicted binding affinity. nih.govresearchgate.net

For this compound, docking studies can be performed to identify potential protein targets and to understand the structural basis of these interactions. For example, studies on the similar molecule N-l-Lac-l-Trp have used virtual screening and molecular docking to identify its interaction with bitter taste receptors. researchgate.net Such analyses reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov By docking this compound into the binding sites of relevant enzymes (like CNDP2) or potential signaling receptors, researchers can generate hypotheses about its biological role. The results can pinpoint specific amino acid residues that are crucial for binding, which can then be validated through site-directed mutagenesis experiments. meilerlab.org

Table 2: Example of Molecular Docking Results for a Ligand-Receptor Complex

Receptor ResidueType of InteractionPredicted Distance (Å)Contribution to Binding
Glutamate-33Hydrogen Bond2.8Strong, stabilizing
Valine-32Hydrophobic3.9Moderate, positioning
Alanine-36van der Waals3.5Moderate, shape complementarity
Leucine-48Hydrophobic4.1Weak, positioning

This table provides a hypothetical summary of key interactions that could be identified for this compound, based on the types of interactions identified in similar studies. researchgate.netnih.gov

Quantum Mechanical Analysis of Chemical Bonds and Energetics

Quantum mechanics (QM) provides the most accurate methods for describing the electronic structure of molecules. acs.org QM calculations can be used to analyze the nature of chemical bonds, determine molecular geometries, and calculate energetic properties like bond energies and electrostatic potentials. acs.org These analyses offer a fundamental understanding of a molecule's stability, reactivity, and interaction preferences.

For this compound, QM analysis can be applied to both the glutamine and lactoyl moieties. For instance, topological analysis of the electron density of L-glutamine has been used to characterize its covalent and hydrogen bonds, revealing high electron density concentrations in the C=O bonds. researchgate.net Similar analyses on this compound would provide precise information on bond lengths, angles, and the distribution of charge across the molecule. Furthermore, QM calculations can determine the molecule's electrostatic potential surface, which maps the regions of positive and negative charge. This is crucial for understanding how the molecule interacts with receptors; for example, a study on N-l-Lac-l-Trp showed that a lower electrostatic potential increased its binding affinity to its target receptor. researchgate.net This type of analysis can explain the strength and specificity of the hydrogen bonds and other electrostatic interactions observed in molecular docking simulations.

Research Methodologies and Experimental Models

In Vitro Cellular Models for Functional Studies

In vitro cellular models serve as fundamental tools for dissecting the metabolic and biological roles of N-l-lactoyl-l-glutamine at the cellular level. These systems allow for controlled experimental conditions to study its synthesis, stability, and effects on cell physiology.

Cell Culture Systems for Metabolic and Biological Characterization

The enzymatic formation of N-lactoyl amino acids has been demonstrated in various mammalian cell culture systems. Initial discoveries identified a class of these metabolites, including N-lactoyl-phenylalanine, N-lactoyl-(iso)leucine, N-lactoyl-tyrosine, and N-lactoyl-tryptophan, in the culture medium of Human Embryonic Kidney 293 (HEK 293) cells. nih.gov This pivotal finding confirmed that mammalian cells possess the machinery for their synthesis. Further studies have also utilized Chinese Hamster Ovary (CHO) cells, a common model in biopharmaceutical production, to investigate the bioavailability of N-lactoyl amino acids. researchgate.netnih.gov

The synthesis is catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2), which facilitates a reverse proteolysis reaction between lactate (B86563) and an amino acid. nih.govnih.govnih.gov Metabolic labeling studies in HEK 293 cells using ¹³C₆-glucose demonstrated the rapid intracellular formation of N-lactoyl amino acids. The labeled glucose is converted to ¹³C₃-lactate, which is then quickly incorporated into N-lactoyl-phenylalanine, indicating a very rapid interconversion between the precursor molecules and the final N-lactoyl amino acid product within living cells. nih.gov These cell culture models have been crucial in establishing the fundamental biochemistry of this compound formation.

Use of N-L-Lactoyl Amino Acids as Stable Amino Acid Alternatives in Media

A significant application of N-lactoyl amino acids in biotechnology is their use as stable and highly soluble alternatives to canonical amino acids in cell culture media. researchgate.netnih.gov Certain amino acids, such as leucine (B10760876), isoleucine, tyrosine, and cystine, have limited solubility at physiological pH, which can be a constraint in developing highly concentrated feed formulations for industrial fed-batch bioprocesses. nih.gov L-glutamine itself is known for its limited chemical stability in aqueous solutions, degrading into ammonia (B1221849) and pyroglutamate, which can be detrimental to cell culture performance. evonik.com

N-lactoyl amino acids, such as N-lactoyl-leucine and N-lactoyl-isoleucine, have been shown to overcome these limitations. They exhibit significantly higher solubility compared to their parent amino acids. nih.gov For instance, the solubility of N-lactoyl-leucine sodium salt was found to be dramatically higher than that of leucine. nih.gov These modified amino acids are bioavailable to cells, which possess the intracellular enzymatic machinery to cleave the lactoyl group, releasing the standard amino acid for use in protein synthesis and other metabolic processes. researchgate.netnih.gov This approach helps in creating more stable and concentrated media, simplifying cell culture processes and potentially increasing the productivity of biopharmaceutical manufacturing. evonik.comcellculturedish.com While studies have focused on derivatives of leucine and isoleucine, the principle extends to other amino acids like glutamine, suggesting that this compound could serve a similar role.

Table 1: Solubility Comparison of Amino Acids and their N-Lactoyl Derivatives This table is interactive. Click on the headers to sort the data.

Compound Solubility (g/kg at 25°C) pH
Leucine 22.1 6.0
N-Lactoyl-Leucine sodium salt 689.2 6.7
Isoleucine 32.4 6.2
N-Lactoyl-Isoleucine sodium salt 639.3 6.14

Data derived from studies on N-lactoyl amino acid alternatives in cell culture media. nih.gov

Non-Human In Vivo Animal Models for Systemic Analysis

While in vitro models provide cellular-level insights, non-human in vivo animal models are essential for understanding the systemic metabolism and physiological effects of this compound.

Studies in Ruminants and Other Livestock for Metabolic Understanding

Currently, there is a lack of direct research investigating the metabolism of this compound in ruminants and other livestock. However, the metabolism of L-glutamine is well-studied in these animals and provides a critical context. L-glutamine is a key nutrient for livestock, playing roles in gut health, immune function, and protein synthesis. mdpi.commdpi.comresearchgate.net In ruminants, dietary L-glutamine is extensively degraded by microbes in the rumen. nih.govnih.gov Ruminal bacteria hydrolyze glutamine to glutamate (B1630785) and ammonia, which are then used for microbial protein synthesis. animbiosci.org Technologies such as rumen-protected L-glutamine have been developed to bypass ruminal degradation and deliver the amino acid to the small intestine for absorption by the animal. mdpi.com

Given that N-lactoyl amino acids are formed intracellularly by the enzyme CNDP2, it is plausible that this compound is synthesized within the tissues of livestock. However, its specific roles in the metabolism, growth, and health of these animals have not yet been explored. Future research could investigate whether supplementation with forms like this compound could offer a more stable and bioavailable source of glutamine, potentially impacting productivity and health in animal agriculture.

Rodent Models for Exercise Physiology and Metabolic Investigation

Rodent models have been instrumental in studying the role of N-lactoyl amino acids, particularly in the context of exercise physiology. While these studies have primarily focused on N-lactoyl-phenylalanine (Lac-Phe), the findings offer a valuable framework for understanding the potential systemic roles of other N-lactoyl amino acids, including this compound.

Research has shown that plasma levels of Lac-Phe and other N-lactoyl amino acids, especially those with hydrophobic amino acid conjugates, increase significantly after strenuous exercise in mice. nih.gov The enzyme responsible for this synthesis, CNDP2, is expressed in various tissues, and its activity is linked to the exercise-induced production of these metabolites. nih.govnih.gov Studies using CNDP2-knockout mice have confirmed that this enzyme is the principal source of basal and exercise-inducible Lac-Phe. nih.govnih.gov Interestingly, some research suggests a correlation between higher levels of N-lactoyl amino acids and a lower response to exercise training, indicating a complex role in exercise physiology. qu.edu.qa Although direct studies on this compound in rodent exercise models are absent, L-glutamine supplementation has been investigated for its potential to mitigate exercise-induced stress and support muscle function. nih.govresearchgate.net Future studies in rodent models are warranted to determine if this compound is also regulated by exercise and what its specific physiological functions might be.

Omics-Based Approaches for Discovery and Pathway Mapping

Omics technologies have been indispensable in the discovery of N-lactoyl amino acids and are crucial for mapping their metabolic pathways and understanding their broader biological significance.

Untargeted metabolomics was the key technology that led to the initial identification of N-lactoyl amino acids as a novel class of mammalian metabolites. nih.gov In a screen designed to find substrates for the ABCC5 transporter protein, four unknown metabolites that were more abundant in the medium of cells overexpressing this transporter were detected. nih.gov High-resolution mass spectrometry and fragmentation analysis were used to elucidate their structures as N-lactoyl derivatives of phenylalanine, leucine/isoleucine, tyrosine, and tryptophan. nih.gov This discovery highlights the power of untargeted metabolomics to explore the uncharacterized portions of the human metabolome. nih.gov Subsequent metabolomics studies have confirmed the presence of these compounds in various biological samples and their association with physiological states like physical exercise. nih.gov

In parallel with metabolomics, a proteomics-based approach was essential for identifying the enzyme responsible for N-lactoyl amino acid synthesis. nih.gov By combining parallel protein fractionation of cell lysates with shotgun proteomics on the fractions that showed N-lactoyl-phenylalanine-forming activity, researchers unexpectedly identified the protease CNDP2 as the catalyst. nih.govnih.gov This innovative combination of metabolomics and proteomics provides a powerful strategy for linking novel metabolites to their biosynthetic enzymes. nih.gov Furthermore, metabolomic analyses in piglets have been used to study the systemic effects of dietary L-glutamine supplementation, revealing changes in arginine, proline, carbohydrate, and fatty acid metabolism, demonstrating the utility of these approaches in nutritional studies. nih.gov While a complete pathway mapping specific to this compound has not been published, these omics-based methodologies provide the blueprint for future investigations into its synthesis, degradation, and interaction with other metabolic networks.

Table 2: Omics Methodologies in N-Lactoyl Amino Acid Research This table provides a summary of how different omics approaches have been applied.

Omics Methodology Application in N-Lactoyl Amino Acid Research Key Findings Reference(s)
Untargeted Metabolomics Initial discovery of N-lactoyl amino acids. Identification of a novel class of mammalian metabolites in cell culture media and plasma. nih.govnih.gov
Proteomics Identification of the synthesizing enzyme. CNDP2, a protease, was identified as the enzyme catalyzing the formation of N-lactoyl amino acids via reverse proteolysis. nih.govnih.gov
Metabolic Labeling Tracing the formation of N-lactoyl amino acids. Demonstrated rapid intracellular synthesis from lactate and amino acid precursors. nih.gov
GC-MS Metabolomics Investigating the systemic effects of precursor (L-glutamine) supplementation in animal models. Revealed alterations in multiple metabolic pathways in piglets following L-glutamine supplementation. nih.gov

Metabolomics for Identifying N-Lactoyl Amino Acid Signatures

Untargeted metabolomics has been a cornerstone in the discovery of N-l-lactoyl amino acids. nih.gov This powerful approach analyzes the global set of metabolites in a biological sample without a preconceived target list, making it ideal for discovering novel compounds. nih.gov In pioneering studies, untargeted metabolomics screens of human cells and plasma unexpectedly revealed a class of previously uncharacterized metabolites. nih.govnih.gov These compounds, initially flagged as unknown or sometimes misannotated, were later definitively identified as N-lactoyl amino acids through advanced analytical methods. nih.gov

This discovery highlights a significant challenge and opportunity in metabolomics research: a large portion of the human metabolome remains unexplored, with many detected metabolic signals yet to be structurally identified. nih.gov The successful identification of N-lactoyl amino acids serves as a key example of how untargeted metabolomics can close these knowledge gaps and reveal new biological pathways. researchgate.net

Proteomics for Enzyme Identification

Once metabolomics identified the existence of N-l-lactoyl amino acids, the next critical step was to uncover the enzyme responsible for their synthesis. This was achieved through a strategic combination of biochemistry and proteomics. nih.gov The process began with the in vitro observation that N-lactoyl amino acids were formed when substrates like lactate and phenylalanine were incubated with non-denatured cell lysates, confirming an enzymatic origin. nih.gov

To pinpoint the specific enzyme, researchers employed a parallel approach of protein fractionation coupled with shotgun proteomics. nih.govresearchgate.net Cell lysates were systematically separated into numerous fractions, and each fraction was tested for its ability to synthesize N-lactoyl-phenylalanine. nih.gov The fractions exhibiting the highest activity were then subjected to in-depth proteomic analysis. This led to the unexpected identification of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), a metallopeptidase, as the enzyme that catalyzes the formation of N-lactoyl amino acids through a process of reverse proteolysis. nih.govnih.gov This discovery was surprising because CNDP2 was previously known for breaking down dipeptides, not for synthesizing pseudodipeptides from lactate and amino acids. nih.govresearchgate.net

Enzymatic Assays for Activity and Kinetic Studies

Following the identification of CNDP2, enzymatic assays became essential for characterizing its function and kinetics in synthesizing this compound. These assays allow for the quantitative measurement of enzyme activity under controlled laboratory conditions. A typical assay involves incubating the purified CNDP2 enzyme with its substrates, L-lactate and L-glutamine, in a buffered solution. nih.gov The reaction progress is monitored over time by measuring the rate of this compound formation, often using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Characterization of Enzyme Substrate Specificity

A key aspect of understanding an enzyme's function is determining its substrate specificity. Studies on CNDP2 have revealed that it is a "promiscuous" enzyme, meaning it can act on a variety of substrates. nih.gov While its primary substrates for this novel activity are lactate and an amino acid, it shows a clear preference for certain amino acids. nih.gov Research has indicated that CNDP2 preferentially conjugates lactate with hydrophobic amino acids. nih.gov This selectivity has been demonstrated by the detection of various N-lactoyl amino acids in biological systems. frontiersin.org

Below is an interactive table detailing the known amino acid substrates for CNDP2 in the synthesis of N-lactoyl amino acids.

EnzymePrimary Substrate (Acyl Donor)Secondary Substrate (Amino Acid)Resulting Product
CNDP2L-LactateL-PhenylalanineN-l-lactoyl-l-phenylalanine
CNDP2L-LactateL-TyrosineN-l-lactoyl-l-tyrosine
CNDP2L-LactateL-TryptophanN-l-lactoyl-l-tryptophan
CNDP2L-LactateL-IsoleucineN-l-lactoyl-l-isoleucine
CNDP2L-LactateL-ValineN-l-lactoyl-l-valine
CNDP2L-LactateL-GlutamineThis compound
This table is based on findings that CNDP2 can catalyze the formation of various N-lactoyl amino acids. nih.govfrontiersin.orgnih.gov

Optimization of Reaction Conditions for In Vitro Synthesis

For the efficient in vitro synthesis of this compound, optimizing the reaction conditions is critical. This involves systematically adjusting various parameters to achieve the highest possible yield and reaction rate. researchgate.net Key factors include the concentrations of the enzyme (CNDP2) and the substrates (L-lactate and L-glutamine), as well as the physical and chemical environment of the reaction. The formation of the product is thermodynamically unfavorable, but high concentrations of the substrates can help drive the reaction forward. researchgate.net

The following interactive table outlines the essential parameters that are typically optimized for enzymatic synthesis reactions.

ParameterDescriptionTypical Range for OptimizationRationale
pH The acidity or alkalinity of the reaction buffer.6.0 - 8.0Enzyme activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site.
Temperature The temperature at which the reaction is conducted.25°C - 55°CHigher temperatures can increase reaction rates, but excessive heat can cause the enzyme to denature and lose activity. researchgate.net
Substrate Ratio The molar ratio of L-lactate to L-glutamine.1:1 to 10:1Varying the ratio helps determine if one substrate is inhibitory at high concentrations and finds the most efficient balance for conversion. researchgate.net
Enzyme Concentration The amount of CNDP2 added to the reaction.Varies (e.g., 1-10% w/v)The reaction rate is generally proportional to the enzyme concentration, assuming substrates are not limiting. researchgate.net
Cofactors Presence of specific ions required for enzyme activity.e.g., 1-10 mMCNDP2 is a metallopeptidase from the M20 family and may require divalent cations like Mn²⁺ for full activity. nih.gov
This table represents general principles for optimizing enzyme-catalyzed reactions. researchgate.net

Future Directions and Research Perspectives for N L Lactoyl L Glutamine

Elucidation of Undiscovered Biosynthetic and Catabolic Enzymes Specific to N-L-Lactoyl-L-Glutamine

While the cytosolic nonspecific dipeptidase 2 (CNDP2) has been identified as an enzyme capable of synthesizing N-lactoyl amino acids through a process of reverse proteolysis, it is unlikely to be the sole enzyme involved in the biosynthesis of this compound. nih.govpnas.org The vast and complex landscape of the human metabolome suggests that other enzymes with more specific or complementary roles may exist. nih.gov Future research should focus on identifying and characterizing novel enzymes responsible for both the synthesis and degradation of this compound.

Key Research Questions:

Are there other enzymes besides CNDP2 that can synthesize this compound, perhaps with different substrate specificities or in different cellular compartments?

What are the specific enzymes responsible for the catabolism of this compound back to lactate (B86563) and glutamine or into other metabolic intermediates?

Do these undiscovered enzymes exhibit tissue-specific expression patterns or are they regulated by specific physiological or pathological conditions?

The discovery of such enzymes would provide crucial insights into the regulation of this compound levels and could present novel targets for therapeutic intervention in diseases where its metabolism is dysregulated.

Comprehensive Mapping of Metabolic Networks Involving this compound in Diverse Organisms

This compound is situated at the crossroads of lactate and glutamine metabolism, two of the most fundamental and interconnected metabolic pathways in mammals. nih.govnih.gov Glutamine, in particular, is a versatile molecule involved in energy production, nucleotide synthesis, and redox balance. nih.gov To fully grasp the significance of this compound, it is imperative to map its metabolic network comprehensively. This involves identifying its upstream precursors (beyond lactate and glutamine) and its downstream metabolic fates.

Furthermore, the role of the gut microbiota in the metabolism of N-lactoyl amino acids is an emerging area of interest. nih.gov It is plausible that various microorganisms residing in the gastrointestinal tract can both produce and degrade this compound, thereby influencing host physiology.

Table 1: Potential Interacting Metabolic Pathways with this compound Metabolism

Interacting PathwayKey MoleculesPotential Connection to this compound
Glutaminolysis Glutamine, Glutamate (B1630785), α-KetoglutarateGlutamine is a direct precursor for this compound synthesis. nih.gov
Glycolysis & Lactate Metabolism Glucose, Pyruvate, LactateLactate is the other direct precursor for this compound synthesis. pnas.org
Tricarboxylic Acid (TCA) Cycle α-Ketoglutarate, Succinate, Fumarate, MalateThe carbon skeleton of glutamine can enter the TCA cycle, and fluctuations in TCA cycle intermediates may influence glutamine availability for this compound synthesis. nih.gov
Amino Acid Metabolism Various amino acidsCNDP2 can act on various amino acids, suggesting a broader interplay between N-lactoyl amino acid metabolism and general amino acid homeostasis. pnas.org
Gut Microbiota Metabolism Short-chain fatty acids, secondary bile acidsGut microbes can produce and potentially degrade N-lactoyl amino acids, influencing host circulating levels. nih.gov

Future studies employing metabolomics and flux analysis in a variety of organisms, from microbes to mammals, will be essential to construct a detailed metabolic map for this compound.

Exploration of Novel Biological Functions and Regulatory Roles beyond Currently Identified Areas

The discovery of N-lactoyl-phenylalanine as a signaling molecule that suppresses appetite post-exercise has opened the door to the possibility that other Lac-AAs, including this compound, may also have important signaling functions. nih.gov While glutamine itself is known to play roles in immune function, acid-base balance, and as a fuel for rapidly dividing cells, the specific functions of its lactoylated form are largely unknown. nih.govresearchgate.net

Research should be directed towards identifying the receptors, transporters, and signaling pathways that are specifically modulated by this compound. It is conceivable that this molecule could act as a signaling metabolite via G protein-coupled receptors (GPCRs), similar to what has been proposed for N-lactoyl-phenylalanine. nih.gov

Potential Areas for Functional Exploration:

Immunometabolism: Given glutamine's critical role as a fuel for immune cells, this compound may modulate immune cell activation, differentiation, or function. nih.gov

Neurological Function: Glutamine is a precursor to the neurotransmitters glutamate and GABA. scholaris.ca this compound could potentially influence neuronal metabolism or signaling.

Cancer Biology: Cancer cells often exhibit altered glutamine metabolism. nih.gov Investigating the role of this compound in cancer cell proliferation, survival, and communication with the tumor microenvironment is a promising avenue. mdpi.com

Cardiovascular Health: Glutamine has been implicated in cardiovascular physiology and pathology. nih.gov The potential impact of this compound on vascular cells and cardiac function warrants investigation.

Uncovering these novel functions will be crucial for understanding the full physiological and pathophysiological relevance of this compound.

Development of Targeted Research Probes and Modulators for this compound Metabolism in Experimental Systems

To effectively study the dynamics of this compound metabolism and its biological functions, the development of specific molecular tools is essential. These tools would enable researchers to track the synthesis, degradation, and localization of this compound in real-time and to manipulate its levels in a controlled manner.

Table 2: Desired Research Tools for Studying this compound

Tool TypeDescriptionPotential Applications
Isotopically Labeled this compound Synthesis of this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H).Tracing the metabolic fate of this compound in cells, tissues, and whole organisms using mass spectrometry or NMR-based techniques. nih.gov
Specific Enzyme Inhibitors Small molecules that selectively inhibit the biosynthetic or catabolic enzymes of this compound.Elucidating the physiological consequences of altered this compound levels and validating the role of specific enzymes in its metabolism.
Fluorescent Probes Molecules that exhibit a change in fluorescence upon binding to this compound.Visualizing the subcellular localization and dynamic changes in this compound concentrations in living cells.
Monoclonal Antibodies Highly specific antibodies that recognize and bind to this compound.Developing sensitive and specific immunoassays (e.g., ELISA) for quantifying this compound in biological samples; use in immunohistochemistry to determine tissue distribution.

The creation of such a toolkit will be instrumental in moving the field forward, allowing for more precise and mechanistic studies into the roles of this compound in health and disease.

Q & A

Q. What are the recommended methodologies for synthesizing N-L-lactoyl-L-glutamine in a laboratory setting?

Synthesis typically involves coupling L-lactoyl and L-glutamine moieties via amide bond formation. A common approach is using carbodiimide-based coupling reagents (e.g., EDC or DCC) under anhydrous conditions. Post-synthesis purification via reversed-phase HPLC or column chromatography ensures high purity (>95%). Structural validation should include 1^1H NMR (e.g., verifying lactoyl methyl protons at δ 1.3–1.5 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should test pH (e.g., 2–9), temperature (4°C, 25°C, 37°C), and buffer systems (e.g., PBS, cell culture media). Use HPLC or LC-MS to monitor degradation products, such as free glutamine or lactoyl derivatives. For example, acidic conditions may hydrolyze the lactoyl group, while alkaline conditions could deamidate glutamine. Include kinetic assays to calculate half-life under physiological conditions (e.g., 37°C in PBS) .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

LC-MS/MS is preferred for sensitivity and specificity. Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile). For cell lysates or plasma, include protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix effects. Calibration curves should span 0.1–100 µM, with deuterated internal standards (e.g., d5_5-glutamine) for accuracy .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic effects be resolved?

Contradictions may arise from model systems (e.g., in vitro vs. in vivo) or assay conditions. For example:

  • In vitro vs. in vivo bioavailability : Test permeability using Caco-2 cell monolayers and compare with pharmacokinetic studies in rodents.
  • Enzyme specificity : Use recombinant enzymes (e.g., glutaminase) to assess hydrolysis rates.
  • Data normalization : Standardize to protein content or cell count in cell-based assays. Statistical meta-analysis of published datasets can identify confounding variables (e.g., oxygen tension in cell cultures) .

Q. What experimental designs are critical for studying this compound’s role in cellular metabolism?

  • Isotope tracing : Use 13^{13}C- or 15^{15}N-labeled compounds to track incorporation into TCA cycle intermediates or nucleotides via GC-MS.
  • Gene knockout models : CRISPR/Cas9-mediated deletion of glutamine transporters (e.g., SLC1A5) to assess dependency on exogenous this compound.
  • Metabolomic profiling : Pair with transcriptomics (RNA-seq) to link metabolic flux changes to gene regulation .

Q. How do structural modifications (e.g., lactoyl vs. acetyl groups) influence this compound’s biochemical properties?

Compare with analogs like N-acetyl-L-glutamine:

PropertyThis compoundN-Acetyl-L-Glutamine
Solubility Higher in polar solventsModerate aqueous solubility
Metabolic Stability Prone to esterase hydrolysisResistant to deacetylation
Bioavailability Tissue-specific uptakeUniform distribution
Such differences necessitate tailored experimental models (e.g., esterase inhibitors in pharmacokinetic studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods for weighing and synthesis.
  • PPE : Nitrile gloves, lab coats, and safety goggles. For aerosol-generating steps, wear N95 respirators.
  • Storage : -20°C in airtight containers under nitrogen to prevent oxidation. Monitor stability every 6 months via HPLC .

Methodological Notes

  • Purity validation : Always include orthogonal methods (e.g., NMR + HPLC) to confirm compound identity and exclude contaminants .
  • Data reproducibility : Predefine acceptance criteria (e.g., <15% CV in triplicate assays) and use standardized protocols across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.